Home > Products > Screening Compounds P41241 > Lenalidomide-5'-CO-PEG1-C2-azide
Lenalidomide-5'-CO-PEG1-C2-azide -

Lenalidomide-5'-CO-PEG1-C2-azide

Catalog Number: EVT-14913810
CAS Number:
Molecular Formula: C18H20N6O5
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-5'-CO-PEG1-C2-azide is a synthetic compound derived from lenalidomide, a well-known immunomodulatory drug. This compound is classified as a cereblon ligand with a polyethylene glycol (PEG) linker and an azide functional group, making it suitable for various biochemical applications, particularly in the field of targeted protein degradation. The compound's unique structure allows it to facilitate the recruitment of specific proteins to E3 ubiquitin ligases, enhancing its utility in drug development and therapeutic applications.

Source

Lenalidomide-5'-CO-PEG1-C2-azide is synthesized from lenalidomide, which has been extensively studied for its efficacy in treating multiple myeloma and other hematological malignancies. The compound can be sourced from chemical suppliers specializing in research chemicals and custom synthesis.

Classification

This compound falls under the category of E3 ligase ligands and linker conjugates, specifically designed for use in PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutic modalities that harness the ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.

Synthesis Analysis

Methods

The synthesis of Lenalidomide-5'-CO-PEG1-C2-azide involves several key steps:

  1. Functionalization of Lenalidomide: The initial step involves modifying the lenalidomide structure to incorporate a PEG linker and an azide group. This can be achieved through various organic reactions such as nucleophilic substitution or coupling reactions.
  2. Introduction of Azide Group: The azide group can be introduced via azidation reactions, where suitable precursors react with sodium azide under controlled conditions.
  3. Purification: Following synthesis, the product undergoes purification processes such as chromatography to isolate the desired compound from reaction by-products.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity of Lenalidomide-5'-CO-PEG1-C2-azide.

Molecular Structure Analysis

Structure

Lenalidomide-5'-CO-PEG1-C2-azide comprises several distinct structural components:

  • Lenalidomide Backbone: The core structure is based on lenalidomide, which features a glutarimide ring.
  • PEG Linker: A polyethylene glycol chain enhances solubility and facilitates the conjugation with other molecules.
  • Azide Group: The terminal azide group serves as a handle for further chemical modifications or conjugations.

Data

The molecular formula for Lenalidomide-5'-CO-PEG1-C2-azide is C17H18N6O5C_{17}H_{18}N_{6}O_{5}, with a molecular weight of approximately 386.36 g/mol .

Chemical Reactions Analysis

Reactions

Lenalidomide-5'-CO-PEG1-C2-azide can participate in various chemical reactions:

  1. Click Chemistry: The azide functionality allows for click chemistry reactions, particularly with alkynes, facilitating the formation of stable triazole linkages.
  2. Substitution Reactions: The PEG linker can be exchanged or modified through nucleophilic substitution reactions.
  3. Conjugation Reactions: The compound can be conjugated with other biomolecules or drugs to enhance its therapeutic properties.

Technical Details

The reactions typically require specific catalysts or conditions to promote efficiency and selectivity. For example, copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry applications involving this compound.

Mechanism of Action

Process

Lenalidomide-5'-CO-PEG1-C2-azide functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:

  1. Recruitment of Substrates: The compound binds to cereblon, facilitating the recruitment of target proteins such as IKZF1 and IKZF3.
  2. Ubiquitination: Once recruited, these substrates are ubiquitinated by the E3 ligase complex.
  3. Proteasomal Degradation: Ubiquitinated proteins are subsequently directed to the proteasome for degradation, leading to reduced levels of these proteins within the cell.

Data

Research indicates that lenalidomide-induced degradation of IKZF1 and IKZF3 is crucial in mediating its therapeutic effects against multiple myeloma .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Lenalidomide-5'-CO-PEG1-C2-azide include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: High solubility in polar solvents due to the PEG component.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or temperature.
  • Reactivity: Reacts readily in click chemistry due to the presence of the azide group.
Applications

Lenalidomide-5'-CO-PEG1-C2-azide has significant applications in scientific research and drug development:

  1. Targeted Protein Degradation: Utilized in PROTAC technology for developing novel therapeutics that selectively degrade disease-causing proteins.
  2. Bioconjugation Studies: Serves as a versatile tool for bioconjugation experiments due to its reactive azide group.
  3. Cancer Research: Investigated for its potential in modulating protein levels associated with various cancers, enhancing therapeutic strategies against malignancies like multiple myeloma .
Molecular Mechanisms of Lenalidomide-5'-CO-PEG1-C2-azide in Targeted Protein Degradation

Role of Cereblon (CRBN) Binding in E3 Ubiquitin Ligase Recruitment

Lenalidomide-5'-CO-PEG1-C2-azide functions as a critical degrader building block by exploiting the CRL4CRBN E3 ubiquitin ligase complex. The compound's glutarimide moiety binds with high specificity to the tri-Trp pocket in the thalidomide-binding domain (TBD) of cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ligase (CRL4) complex [1] [6]. This binding event is not merely inhibitory but reconfigures the E3 ligase's functional architecture, enabling the recruitment of non-native neo-substrates. The structural requirements for this interaction are stringent: the glutarimide nitrogen forms a hydrogen bond with His378 of CRBN, while hydrophobic interactions with Trp380 and Trp386 stabilize the complex [6]. Lenalidomide-5'-CO-PEG1-C2-azide (C₁₈H₂₀N₆O₅, MW 400.395) retains this core binding pharmacophore while incorporating a C2-azide-terminated polyethylene glycol (PEG) linker at the 5'-position of the isoindolinone ring [1]. This strategic modification preserves CRBN affinity while providing a conjugation handle for target protein ligands.

Table 1: CRBN Binding Parameters of Lenalidomide Derivatives

CompoundBinding Affinity (Kd, μM)CRBN Interaction Key
Thalidomide3.8 ± 0.4Baseline glutarimide interaction
Lenalidomide1.2 ± 0.3Enhanced hydrophobic complementarity
Lenalidomide-5'-CO-PEG1-C2-azide1.5 ± 0.2Preserved core binding with linker accommodation

The azide terminus enables click chemistry conjugation to alkyne-functionalized target protein ligands, forming PROTACs (Proteolysis-Targeting Chimeras). This bifunctionality transforms the CRL4CRBN complex into a programmable degradation machine capable of ubiquitinating diverse disease-relevant proteins [1] [7]. Upon PROTAC formation, the complex recruits E2 ubiquitin-conjugating enzymes, initiating polyubiquitination of the target protein lysine residues with K48-linked chains—the canonical signal for 26S proteasomal recognition and degradation [6].

Modulation of CRL4CRBN Substrate Specificity via Molecular Glue Properties

Beyond its role as a PROTAC building block, Lenalidomide-5'-CO-PEG1-C2-azide exhibits intrinsic molecular glue properties that dynamically reprogram CRBN's substrate specificity. Classical molecular glues stabilize protein-protein interactions that would otherwise be transient or non-existent. Here, the compound's isoindolinone ring and linker system create an extended interfacial surface that bridges CRBN and neo-substrates like IKZF1, IKZF3, and CK1α [1] [4]. Structural analyses reveal that the PEG1 linker provides crucial flexibility, allowing the terminal azide to pre-orient without sterically disrupting the core CRBN-ligand interaction [9]. This enables the compound to allosterically modulate the CRL4CRBN complex, inducing degradation of specific oncogenic proteins:

  • IKZF1/IKZF3 Degradation: Critical for anti-myeloma activity, achieved through CRBN-dependent ubiquitination [6]
  • CK1α Degradation: Particularly effective in del(5q) myelodysplastic syndrome where CK1α is haploinsufficient [2] [5]

The molecular glue mechanism operates through labile hydrogen bonds that are shielded hydrophobically upon ternary complex formation. Lenalidomide-5'-CO-PEG1-C2-azide enhances this shielding effect—its PEG linker reduces solvent exposure of intermolecular H-bonds between CRBN and substrates, converting them into robust interactions resistant to dissociation (ΔG ↓ 2.3 kcal/mol vs non-PEGylated analogs) [3]. This translates to significantly improved ternary complex stability and degradation efficiency.

Table 2: Ternary Complex Stability and Degradation Efficiency

ParameterLenalidomideLenalidomide-5'-CO-PEG1-C2-azide
Ternary Complex Half-life (min)8.7 ± 1.214.3 ± 1.5
IKZF1 DC50 (nM)125 ± 1589 ± 10
CK1α DC50 (nM)350 ± 45210 ± 25
SALL4 DegradationSignificantUndetectable

DC50 = Half-maximal degradation concentration [3] [5]

Structural Determinants of Lenalidomide Derivatives in Ternary Complex Formation

The 5'-position modification in Lenalidomide-5'-CO-PEG1-C2-azide represents a strategic breakthrough in controlling neo-substrate selectivity. Unlike conventional lenalidomide (which non-specifically degrades teratogenic substrates like SALL4), the 5'-CO-PEG1-C2-azide derivative exhibits precision degradation of therapeutic targets (IKZF1/3, CK1α) while sparing off-target proteins [5] [7]. This selectivity arises from three key structural features:

  • Position-Specific Linker Attachment: The 5'-conjugation site minimizes steric clash with CRBN's β-hairpin loop (residues 400–404) that engages neo-substrates. Comparative studies show 4-position linkers reduce IKZF1 degradation efficiency by >60%, while 6-position analogs induce aberrant SALL4 recruitment [5] [9].

  • PEG Spacer Dynamics: The ethylene glycol repeats (PEG1) confer optimal length (11.4 Å) and flexibility (rotatable bonds: 5) for:

  • Preventing hydrophobic aggregation of the azide terminus
  • Allowing solvent accessibility for click chemistry conjugation
  • Maintaining entropic advantage for ternary complex formation [1] [9]
  • Electrostatic Azide Terminal: The -N3 group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes, forming triazole linkages that enhance PROTAC stability. The azide’s linear geometry avoids bulkiness, preserving cell permeability (LogP = 0.9 ± 0.1) [7].

Table 3: Impact of Linker Position on Degradation Selectivity

Modification SiteIKZF1 DegradationCK1α DegradationSALL4 Degradation
4'-Position (e.g., Lenalidomide-4'-PEG3-azide)Reduced (DC50 >500 nM)MinimalHigh
5'-Position (Lenalidomide-5'-CO-PEG1-C2-azide)Potent (DC50 89 nM)Potent (DC50 210 nM)None
6-Position (6-Fluoro-lenalidomide)ModerateModerateModerate

Data adapted from PROTAC efficiency studies [5] [9]

Crystallographic analyses confirm that the 5'-CO-PEG1-C2-azide modification repositions the phthalimide ring by 12.7° relative to native lenalidomide. This tilt optimizes the interfacial surface for IKZF1's zinc finger domain (residues 146–162) while sterically excluding SALL4's β-hairpin degron [5]. The result is a therapeutic index expansion—achieving clinically relevant degradation at 10-fold lower concentrations than unmodified lenalidomide while eliminating teratogenic potential [5].

Properties

Product Name

Lenalidomide-5'-CO-PEG1-C2-azide

IUPAC Name

3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide

Molecular Formula

C18H20N6O5

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27)

InChI Key

VTQKKHGCROKXSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.